Ethyl 2-cyano-4-methylhexanoate
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Overview
Description
It is a clear liquid that is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-methylhexanoate can be synthesized through the reaction of ethyl cyanoacetate with 4-methylhexanoic acid under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyano-4-methylhexanoic acid and ethanol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 2-cyano-4-methylhexanoic acid and ethanol.
Substitution: Various cyano-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-4-methylhexanoate is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is an intermediate in the synthesis of drugs, including sedatives and anticonvulsants.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-methylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of active metabolites . The cyano group can also participate in nucleophilic addition reactions, influencing various biochemical processes .
Comparison with Similar Compounds
Ethyl 2-cyano-4-methylhexanoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent, it has a simpler structure and different reactivity compared to this compound.
Methyl Butyrate: Known for its fruity odor, it is used in flavorings and fragrances, whereas this compound is more specialized for chemical synthesis.
Similar Compounds
Ethyl Acetate: (C4H8O2)
Methyl Butyrate: (C5H10O2)
Ethyl Propionate: (C5H10O2)
This compound stands out due to its cyano group, which imparts unique reactivity and applications in chemical synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-cyano-4-methylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-8(3)6-9(7-11)10(12)13-5-2/h8-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLZDYIKGLAGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C#N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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